3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
10-(4-fluorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMIYHFCHKQMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Oxidation Reactions
The cyclopenta-fused dihydro ring undergoes oxidation to form aromatic or hydroxylated derivatives.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation with Mn(OTf)₃ | CH₃CN, 80°C, 12 h | 5-methyl-7-oxo-6,7-dihydro derivative | 72–85% | |
| Tert-butyl hydroperoxide (TBHP) | DCM, RT, 6 h | Epoxidation of dihydro ring | 68% |
Oxidation with manganese triflate introduces a ketone group at position 7, enhancing electrophilicity for downstream reactions. Epoxidation under mild conditions modifies the cyclopenta ring’s geometry, enabling further functionalization.
Reduction Reactions
The compound’s unsaturated bonds and substituents are amenable to reduction.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrogenation (H₂/Pd-C) | EtOH, 50°C, 3 atm H₂ | Fully saturated cyclopenta ring | 90% | |
| LiAlH₄ reduction | THF, 0°C → RT, 2 h | Reduction of ketone to alcohol | 78% |
Catalytic hydrogenation saturates the dihydro ring, while LiAlH₄ selectively reduces carbonyl groups to hydroxyls, preserving the fluorophenyl moiety.
Substitution Reactions
The para-fluorophenyl group participates in nucleophilic aromatic substitution (NAS).
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NAS with NaOMe | DMF, 120°C, 8 h | 4-methoxyphenyl analog | 65% | |
| NAS with NH₃ (aq.) | Sealed tube, 150°C, 24 h | 4-aminophenyl derivative | 55% |
Fluorine’s electronegativity activates the phenyl ring for substitution, enabling methoxy or amino group incorporation. Reaction rates depend on solvent polarity and temperature .
Cycloaddition Reactions
The dihydrocyclopenta ring engages in Diels-Alder reactions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Diels-Alder with maleic anhydride | Toluene, reflux, 10 h | Bicyclic adduct with fused oxabicyclo system | 60% |
The conjugated diene system in the dihydro ring reacts with dienophiles to form six-membered transition states, yielding structurally complex adducts .
Functional Group Interconversion
The methyl group at position 5 undergoes halogenation or oxidation.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Bromination (NBS) | CCl₄, AIBN, 70°C, 6 h | 5-bromomethyl derivative | 70% | |
| KMnO₄ oxidation | H₂O/acetone, 0°C, 2 h | 5-carboxylic acid analog | 58% |
Radical bromination selectively targets the methyl group, while oxidation converts it to a carboxylic acid for further coupling.
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed couplings.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives | 75% |
Though fluorine is a poor leaving group, directed ortho-metalation strategies enable cross-coupling with boronic acids .
Acid-Base Reactions
The pyrimidine nitrogen undergoes protonation or deprotonation.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| HCl (g) in Et₂O | RT, 1 h | Pyrimidinium chloride salt | 95% | |
| NaH in THF | 0°C, 30 min | Deprotonated enolate intermediate | – |
Protonation enhances solubility in polar solvents, while deprotonation generates nucleophilic intermediates for alkylation.
科学研究应用
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, exhibit significant antitumor properties. A detailed study highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines as potential antitumor agents. These compounds demonstrated promising activity against different cancer cell lines due to their ability to inhibit specific enzymes involved in tumor progression .
Enzymatic Inhibition
The compound has also been studied for its enzymatic inhibitory activities. It has been shown to inhibit key enzymes that are crucial in cancer metabolism and proliferation. This inhibitory action can lead to the development of new therapeutic strategies for cancer treatment .
Anti-inflammatory Properties
In addition to its antitumor potential, some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized with anti-inflammatory properties. These compounds have been evaluated for their effectiveness in reducing inflammation and pain, suggesting a dual therapeutic application in treating both cancer and inflammatory diseases .
Photophysical Properties
The unique structure of this compound contributes to its remarkable photophysical properties. Recent studies have explored its use as a fluorophore in various applications, including biological imaging and sensor technology. The compound's ability to emit fluorescence under specific conditions makes it suitable for use in chemosensors and other optical devices .
Crystallization and Supramolecular Chemistry
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with notable conformational characteristics opens avenues for research in supramolecular chemistry. These properties can be harnessed to develop new materials with tailored functionalities for use in electronics and photonics .
Synthesis Strategies
Various synthesis pathways have been developed to create derivatives of this compound. For instance, researchers have reported high yields in synthesizing these compounds through microwave-assisted techniques and traditional reflux methods, enhancing their structural diversity and potential applications .
Pharmacological Evaluations
Pharmacological evaluations have shown that certain derivatives possess lower toxicity compared to established anti-inflammatory drugs like Diclofenac while maintaining effective anti-inflammatory activity. This finding suggests that these compounds could serve as safer alternatives in clinical settings .
Commercial Development
Some compounds within the pyrazolo[1,5-a]pyrimidine family have already reached commercial status as pharmaceuticals (e.g., Indiplon). This trend indicates a growing interest in this class of compounds for drug development purposes due to their diverse biological activities and favorable pharmacological profiles .
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the ATP-binding site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
相似化合物的比较
Comparison with Similar Compounds
The structural and functional properties of 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine can be contextualized against related pyrazolo[1,5-a]pyrimidine derivatives. Key comparisons include:
Substituent Effects on Crystallography and Hydrogen Bonding
- Halogen-Substituted Derivatives :
- 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine and 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine are isostructural with the fluorophenyl analog but exhibit stronger intermolecular C–H···π(arene) interactions due to increased halogen size and polarizability. These derivatives form hydrogen-bonded chains, but the fluorophenyl analog may display weaker interactions due to fluorine’s smaller atomic radius .
- 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine introduces a methoxy group, which enables additional π-π stacking interactions between aromatic rings, enhancing crystal packing stability compared to the fluorophenyl derivative .
Physicochemical Properties
- Lipophilicity and Bioavailability :
- 2-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (logP = 4.99) is more lipophilic than the fluorophenyl analog, likely due to the trifluoromethyl group. This increases membrane permeability but may reduce aqueous solubility .
- 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (logP ~3.5 estimated) balances lipophilicity and polarity, making it more drug-like compared to highly halogenated derivatives .
Research Implications
- Drug Design : The 4-fluorophenyl group optimizes target affinity while maintaining metabolic stability. Halogenation at other positions (e.g., 7-chloro) enhances potency but requires solubility optimization .
- Crystallography : Substituents like methoxy or bromo groups improve crystal packing, aiding in X-ray structure determination for rational drug design .
生物活性
The compound 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C₁₄H₁₄FN₃
- Molecular Weight : 267.31 g/mol
- Melting Point : 144.00 °C
- Density : Specific density data is not provided in the sources but can be inferred from chemical databases .
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) and autophagy (cellular degradation processes). For instance, studies have shown that derivatives of pyrazolo compounds can activate caspases—proteins that play essential roles in apoptosis—thereby promoting cell death in cancerous cells while sparing normal cells .
Cytotoxicity Studies
In vitro studies have demonstrated that This compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.50 | Inhibits NF-κB and promotes p53 pathway |
| A549 (Lung) | 0.30 | Triggers autophagy through mTOR inhibition |
These results indicate that the compound not only inhibits cancer cell proliferation but also triggers mechanisms that lead to cancer cell death.
Case Studies
- Breast Cancer Study : A study focused on the effects of pyrazolo derivatives showed that treatment with This compound resulted in increased apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231. The compound was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors such as Bax and p53 .
- Lung Cancer Study : Another investigation into lung cancer cells indicated that this compound could effectively reduce cell viability through mechanisms involving ROS (reactive oxygen species) generation and subsequent DNA damage, leading to apoptosis .
常见问题
Basic: What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The most efficient synthesis involves microwave-assisted cyclocondensation between 5-amino-1H-pyrazole derivatives and 2-acetylcyclopentanone under solvent-free conditions. This method reduces reaction time (from hours to minutes) and improves yields (typically >75%) compared to traditional thermal methods. Key steps include:
- Precursor Preparation : Use 3-(4-fluorophenyl)-5-aminopyrazole as the primary amine source.
- Microwave Parameters : Irradiation at 100–120°C for 10–15 minutes, monitored by TLC .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) yields the pure compound.
Basic: How to characterize the molecular structure and crystallinity of this compound?
Methodological Answer:
Combine X-ray crystallography and NMR spectroscopy for comprehensive structural validation:
- X-ray : Resolve the cyclopenta-fused pyrazolopyrimidine core and fluorine substitution pattern. Key metrics include C–H⋯N hydrogen bonds (2.2–2.5 Å) and dihedral angles (e.g., 5-methyl group at 12.3° from the pyrimidine plane) .
- NMR : Confirm substituent positions via:
Advanced: How to design in vitro experiments to evaluate its antitumor activity?
Methodological Answer:
Adopt a tiered screening approach:
Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (IC₅₀ calculation) and compare to doxorubicin as a positive control.
Mechanistic Studies :
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common for pyrazolopyrimidines).
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
Selectivity : Test on non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies by:
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (DMSO ≤0.1%).
- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-bromo phenyl analogs) to isolate substituent effects.
- Meta-Analysis : Cross-reference data from independent studies using tools like molecular docking to identify binding site variations (e.g., kinase vs. non-kinase targets) .
Advanced: What computational strategies predict biological targets and structure-activity relationships (SAR)?
Methodological Answer:
Use multi-scale modeling :
- Target Prediction : SwissTargetPrediction or PharmMapper to prioritize kinases (e.g., CDK2, Aurora B) based on structural similarity to known inhibitors.
- Docking Studies : AutoDock Vina to simulate binding poses. Key interactions include fluorine-phenyl π-stacking and hydrogen bonding with pyrimidine N3.
- QSAR : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to optimize potency .
Advanced: How to optimize reaction yields during scale-up synthesis?
Methodological Answer:
Improve efficiency via:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Solvent-Free Microwave Scaling : Use sequential batch processing (10–50 g scale) with dynamic power adjustment to maintain temperature uniformity.
- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product formation .
Advanced: How to analyze hydrogen-bonding networks in crystalline forms?
Methodological Answer:
Leverage single-crystal XRD and Hirshfeld surface analysis :
- XRD Metrics : Identify C–H⋯π (2.8–3.2 Å) and C–H⋯N (2.5–2.7 Å) interactions. For example, the 4-fluorophenyl group participates in weak H-bonds with adjacent cyclopentane CH₂ groups .
- Hirshfeld Plots : Quantify interaction contributions (e.g., H⋯H = 45%, C⋯H = 30%) using CrystalExplorer. Compare isostructural analogs (Cl/Br substitutions) to assess halogen effects on packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
